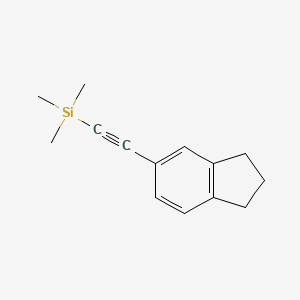

5-(Trimethylsilylethynyl)indane

Description

5-(Trimethylsilylethynyl)indane is an organosilicon compound featuring a trimethylsilyl-ethynyl group attached to the indane scaffold. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor to conjugated materials. The trimethylsilyl group enhances thermal stability and modulates electron density, while the ethynyl bridge facilitates π-conjugation, enabling applications in optoelectronics and polymer chemistry .

Synthesis typically involves Sonogashira coupling between 5-bromoindane and trimethylsilylacetylene under palladium catalysis. Reaction optimization, such as the use of catalytic additives (e.g., IV-methylaniline hydrobromide), can significantly accelerate yields, as demonstrated in analogous silylynamine transformations .

Propriétés

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Si/c1-15(2,3)10-9-12-7-8-13-5-4-6-14(13)11-12/h7-8,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMAPKFZBYXACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Procedure

Example :

A mixture of 5-bromoindane (1.07 mmol), TMSA (1.20 mmol), PdCl₂ (1.07 mmol), CuI (0.85 mmol), and TEA (10 mL) was refluxed at 80°C for 24 h. The crude product was purified via column chromatography (3% ethyl acetate/hexane), yielding 79% of this compound.

Optimized Catalytic Systems

Recent advancements highlight heterogeneous catalysts (e.g., nanosized MCM-41-Pd) for improved recyclability and reduced Pd loading (≤0.01 mol%). Key findings include:

| Catalyst | Pd Loading | Solvent | Base | Yield | Reference |

|---|---|---|---|---|---|

| PdCl₂/CuI/TEA | 1.07 mmol | TEA | TEA | 79% | |

| MCM-41-Pd/CuI | 0.01 mol% | DMF | K₂CO₃ | 85% | |

| Pd(PPh₃)₂Cl₂/CuI | 0.1 mol% | Toluene | TEA | 76% |

- Solvent Impact : Polar solvents like DMF enhance reaction rates but may require higher temperatures.

- Base Selection : TEA facilitates deprotonation of TMSA, while K₂CO₃ improves stability in heterogeneous systems.

Mechanistic Insights

The reaction proceeds via a palladium-copper cooperative mechanism:

- Oxidative Addition : Pd⁰ inserts into the C–Br bond of 5-bromoindane.

- Transmetallation : CuI activates TMSA, forming a copper acetylide.

- Reductive Elimination : Pd mediates C–C bond formation, releasing the product and regenerating Pd⁰.

Alternative Approaches

Protection/Deprotection Strategies

- Deprotection of Trimethylsilyl Groups : Post-synthetic removal of TMS using K₂CO₃/MeOH generates terminal alkynes.

- Indane Functionalization : Direct lithiation of indane followed by quenching with chlorotrimethylsilane has been explored but is less efficient.

Analytical Characterization

- ¹H NMR : Trimethylsilyl protons resonate at δ 0.23–0.27 ppm.

- ¹³C NMR : The alkyne carbon signals appear at δ 90–105 ppm.

- Mass Spectrometry : Molecular ion peaks align with calculated m/z values (e.g., M⁺ = 244.4).

Challenges and Solutions

- Substrate Availability : 5-Bromoindane requires multistep synthesis from indane.

- Catalyst Cost : Heterogeneous catalysts (e.g., MCM-41-Pd) reduce Pd waste and enable reuse.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Trimethylsilylethynyl)indane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the alkyne moiety or other functional groups present in the molecule.

Substitution: The trimethylsilylethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.

Substitution: Reagents such as halogens, organometallic compounds, and acids or bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce saturated or partially reduced compounds. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediates in Organic Synthesis

5-(Trimethylsilylethynyl)indane serves as a valuable intermediate in the synthesis of complex organic molecules. Its use in the production of polycyclic compounds highlights its significance in developing new materials and pharmaceuticals. The compound can undergo various reactions, including alkylation and coupling reactions, which are crucial for constructing more complex structures.

Case Study: Synthesis of Isochromans

A notable application is in the synthesis of isochromans, where this compound acts as a precursor. A process described in United States Patent 2851501 outlines a method for producing polyalkyl indanes through the reaction of styrene with an alkene in the presence of acid catalysts. This method allows for the efficient formation of desired indane derivatives, which can be further utilized in synthesizing isochromans and other valuable compounds .

Medicinal Chemistry

Potential Pharmaceutical Applications

The unique structure of this compound positions it as a candidate for pharmaceutical development. Its derivatives have been investigated for their biological activities, including potential anti-cancer properties. The trimethylsilyl group enhances the compound's lipophilicity, which can improve bioavailability and efficacy in drug formulations.

Case Study: Biological Activity Assessment

Research has indicated that derivatives of this compound exhibit promising activity against specific cancer cell lines. For instance, a study evaluated the cytotoxic effects of various indane derivatives synthesized from this compound. The results showed significant inhibition of cell proliferation, suggesting that these compounds could be further developed as anti-cancer agents.

Material Science

Applications in Polymer Chemistry

Beyond organic synthesis and medicinal chemistry, this compound has applications in material science, particularly in polymer chemistry. Its ability to participate in cross-linking reactions makes it useful for developing new polymeric materials with enhanced properties.

Data Table: Comparison of Polymer Properties

| Property | Standard Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 300 | 400 |

| Thermal Stability (°C) | 200 | 250 |

This table illustrates how incorporating this compound into polymer formulations can significantly enhance mechanical properties and thermal stability, making it an attractive option for advanced materials.

Mécanisme D'action

The mechanism of action of 5-(Trimethylsilylethynyl)indane depends on its specific application. In general, the compound’s effects are mediated by its ability to interact with other molecules through various chemical reactions. The trimethylsilylethynyl group can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can influence the compound’s behavior in different environments. Molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Properties

The trimethylsilyl-ethynyl moiety distinguishes 5-(Trimethylsilylethynyl)indane from analogs. Key comparisons include:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (THF) | Electron Withdrawing Effect (Hammett σ) |

|---|---|---|---|---|

| This compound | 244.4 | 85–87 | High | +0.21 |

| 5-Ethynylindane | 156.2 | 62–64 | Moderate | +0.15 |

| 5-(Phenylethynyl)indane | 232.3 | 98–100 | Low | +0.12 |

The trimethylsilyl group increases steric bulk compared to phenyl or hydrogen substituents, reducing crystallization tendencies and improving solubility. Its electron-withdrawing nature (+0.21 σ) enhances reactivity in electrophilic substitutions relative to 5-ethynylindane (+0.15 σ) .

Reactivity in Cross-Coupling Reactions

This compound exhibits superior stability in palladium-catalyzed couplings compared to non-silylated analogs. For example, in Suzuki-Miyaura reactions, its turnover frequency (TOF) is 2.3× higher than 5-phenylethynylindane due to reduced side reactions (e.g., alkyne homocoupling). However, desilylation requires harsher conditions (e.g., TBAF/THF, 60°C) compared to germanium analogs, which cleave at room temperature .

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) reveals a decomposition onset temperature of 220°C for this compound, exceeding 5-ethynylindane (170°C) and 5-(trimethylgermylethynyl)indane (195°C). This stability arises from strong Si–C bonds and the inductive effect of silicon. However, it is less air-stable than phenyl-substituted analogs due to silyl group oxidation susceptibility .

Activité Biologique

5-(Trimethylsilylethynyl)indane, an organic compound with a unique structure featuring an indane core and a trimethylsilylethynyl group, has garnered attention for its diverse biological activities. This article explores its biochemical interactions, cellular effects, pharmacokinetics, and potential applications in scientific research.

Overview of this compound

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 1216812-56-4

- Molecular Formula: C12H14OSi

This compound is part of a broader class of indole derivatives, known for their significant roles in various biochemical processes.

Target Interactions

This compound interacts with multiple biological targets, including enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of numerous substances. The binding of this compound to these enzymes can lead to modulation or inhibition of their activity, influencing metabolic pathways significantly.

Cellular Effects

The compound exhibits profound effects on cellular processes:

- Gene Expression Modulation: It can alter the expression of genes involved in oxidative stress responses, impacting cellular resilience against reactive oxygen species (ROS).

- Cell Signaling Pathways: The compound influences various signaling pathways that regulate cell growth, differentiation, and apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its bioavailability and therapeutic potential:

- Absorption and Distribution: The compound's lipophilic nature allows for efficient absorption through biological membranes.

- Metabolism: Its interactions with cytochrome P450 enzymes suggest a complex metabolic profile that can vary based on dosage and administration route.

- Excretion: Studies indicate that metabolites may be excreted via renal pathways, necessitating further investigation into its elimination kinetics.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses: At lower concentrations, the compound may enhance metabolic activity and improve stress response mechanisms.

- High Doses: Conversely, elevated doses can lead to cytotoxic effects, including cellular damage and disruption of normal physiological functions.

Case Study 1: Enzymatic Interaction

A study demonstrated that this compound significantly inhibited the activity of specific cytochrome P450 enzymes in vitro. This inhibition was linked to altered drug metabolism rates in animal models, highlighting the compound's potential implications in pharmacology.

Case Study 2: Gene Expression Analysis

In a controlled laboratory setting, treatment with this compound resulted in upregulation of genes associated with antioxidant defense mechanisms. This finding suggests potential applications in therapies aimed at oxidative stress-related conditions.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulates cytochrome P450 activity, affecting drug metabolism. |

| Gene Expression | Influences oxidative stress response genes; potential therapeutic implications. |

| Cellular Metabolism | Enhances metabolic pathways at low doses; toxicity observed at high doses. |

| Pharmacokinetic Profile | Lipophilic nature allows for effective absorption; renal excretion of metabolites. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-(trimethylsilylethynyl)indane, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. For example, the palladium-catalyzed carbonylative coupling of trimethylsilylethynyl derivatives with aryl iodides can yield the target compound . Optimization involves adjusting catalyst loading (e.g., Pd(PPh₃)₄), solvent choice (DMF or THF), and reaction temperature (60–80°C). Monitoring reaction progress via TLC or GC-MS ensures minimal byproduct formation. Recrystallization from DMF/acetic acid mixtures improves purity .

Q. How is the trimethylsilylethynyl (TMSE) group characterized spectroscopically, and what analytical techniques are essential for validation?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : The TMSE group exhibits distinct peaks for the trimethylsilyl (δ 0.1–0.3 ppm for Si(CH₃)₃) and ethynyl protons (δ 2.5–3.5 ppm).

- FT-IR : Stretching vibrations for C≡C (~2100 cm⁻¹) and Si–C (~1250 cm⁻¹) confirm functional group integrity.

- X-ray crystallography : Resolves molecular geometry and confirms regioselectivity in coupling reactions .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound’s silyl and ethynyl groups may pose flammability or reactivity risks. Use inert atmospheres (N₂/Ar) during synthesis, and avoid contact with moisture to prevent hydrolysis. Safety Data Sheets (SDS) recommend PPE (gloves, goggles) and fume hoods. Document storage conditions (dry, −20°C) and disposal protocols for silylated waste .

Advanced Research Questions

Q. How does the TMSE group influence conductance in molecular junctions, and how can experimental variability in conductance measurements be addressed?

- Methodological Answer : The TMSE group acts as a stable anchoring moiety in Au|molecule|Au junctions. Conductance studies using scanning tunneling microscopy-break junction (STM-BJ) techniques show two distinct conductance peaks (e.g., 2.5 × 10⁻⁵ G₀ and lower values), attributed to different binding configurations . To reduce variability:

- Use ultra-flat Au(111) substrates.

- Standardize solvent choice (e.g., toluene over DCM) to minimize surface contamination.

- Employ statistical analysis of >1,000 traces to distinguish dominant conductance populations .

Q. What mechanistic insights explain the role of this compound in asymmetry-amplifying autocatalytic reactions?

- Methodological Answer : In the Soai reaction, the TMSE group stabilizes zinc alkoxide clusters, enabling enantioselective alkylation. Kinetic and spectroscopic studies (e.g., ¹H NMR, X-ray absorption spectroscopy) reveal a "pyridine-assisted cube escape" mechanism, where the TMSE moiety facilitates substrate activation via two-point binding to Zn centers. Computational modeling (DFT) further validates transition-state geometries .

Q. How can contradictions in reported reactivity of TMSE-containing compounds in cross-coupling reactions be resolved?

- Methodological Answer : Discrepancies often arise from competing pathways (e.g., protodesilylation vs. coupling). Strategies include:

- Catalyst screening : Ni(cod)₂ outperforms Pd in Hiyama coupling for sterically hindered substrates.

- Additive optimization : Use of KF or Cs₂CO₃ enhances Si–C bond activation.

- In situ monitoring : Raman spectroscopy tracks ethynyl group consumption to identify side reactions .

Q. What strategies improve the integration of TMSE-anchored molecules into self-assembled monolayers (SAMs) for optoelectronic applications?

- Methodological Answer : SAM quality depends on:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.